N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3S2/c1-2-36-23-14-8-6-12-21(23)29-26(34)19-37-27-31-30-25(32(27)17-16-20-10-4-3-5-11-20)18-33-22-13-7-9-15-24(22)38-28(33)35/h3-15H,2,16-19H2,1H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLZFEVMLODDEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex compound that exhibits a variety of biological activities due to its unique structural features. This article explores its synthesis, biological evaluation, and potential therapeutic applications.
Structural Overview
The compound has the molecular formula and a molecular weight of approximately 585.62 g/mol. Its structure integrates multiple pharmacologically relevant moieties, including:
- Benzothiazole core
- Triazole ring
- Trifluoromethylphenyl group
These structural components suggest potential applications in medicinal chemistry, particularly in anticancer and antifungal therapies.
Anticancer Properties
Research indicates that compounds structurally similar to N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit significant anticancer activities. Notably:
- Inhibition of Cell Migration and Growth : Studies have shown that related compounds can inhibit the migration and growth of various cancer cell lines, including melanoma and breast cancer .
- Mechanism of Action : The triazole moiety is particularly linked to antifungal and anticancer properties, suggesting that this compound may interact with specific biological targets involved in cancer progression .
Anti-inflammatory and Analgesic Effects
In addition to its anticancer properties, the compound has shown promise in anti-inflammatory and analgesic evaluations:
- Evaluation in Animal Models : In studies involving animal models, compounds with similar structures demonstrated significant anti-inflammatory and analgesic effects when compared to reference drugs .
- Free Radical Scavenging Activity : The compound's ability to scavenge free radicals contributes to its anti-inflammatory properties .
Synthesis
The synthesis of N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves several steps:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Incorporation of the Triazole Ring : The triazole ring is synthesized through cyclization reactions that require precise control over reaction conditions.
- Final Coupling Reaction : The final product is obtained through coupling reactions that link the various moieties together .
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide against simpler analogs:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Hydroxybenzothiazole | C7H6N2OS | Simple benzothiazole derivative with antimicrobial properties |
| 5-Methylbenzothiazole | C8H7NOS | Contains methyl substituent; studied for antifungal activity |
| 1,2,4-Triazole Derivative | C3H3N5 | Known for broad-spectrum antifungal properties; lacks complex substituents |
These comparisons underscore the enhanced biological activity of N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide due to its intricate structure combining multiple pharmacophores .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several synthesized analogues, differing primarily in substituents on the triazole ring, acetamide nitrogen, and appended heterocycles. Key comparisons include:
A. Triazole Substituents
- Phenethyl vs. Allyl/Thiophenmethyl Groups : The 4-phenethyl substituent in the target compound contrasts with 4-allyl () or 4-ethyl groups (). Bulkier aromatic substituents like phenethyl may enhance lipophilicity and membrane permeability compared to smaller alkyl chains .
- Benzo[d]thiazol-2-one vs. Thiophene : The benzo[d]thiazol-2-one moiety (target) differs from thiophene-containing analogues (e.g., ). The former’s fused aromatic system may improve π-π stacking interactions in biological targets, while thiophene derivatives offer electronic modulation via sulfur’s lone pairs .
B. Acetamide Nitrogen Substituents
- N-(2-Ethoxyphenyl) vs. N-Aryl Groups : The 2-ethoxyphenyl group provides steric hindrance and electron-donating effects, distinct from N-phenyl () or N-(4-fluorophenyl) () substituents. Such variations influence solubility and metabolic stability .
C. Thioacetamide Linkers
- The thioether bridge in the target compound is conserved across analogues (e.g., ), critical for maintaining conformational flexibility and hydrogen-bonding capacity .
Physicochemical Properties
Melting points and solubility trends can be inferred from structurally related compounds:
*Melting points for triazole-thioacetamides vary widely; fluorophenyl derivatives exhibit higher thermal stability .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide?
- Methodology :
- Step 1 : Synthesis of the triazole core via cycloaddition or condensation reactions. For example, 1,2,4-triazole rings are often formed using hydrazine derivatives and carbonyl compounds under reflux conditions .
- Step 2 : Introduction of the thioacetamide moiety through nucleophilic substitution. Chloroacetamide intermediates (e.g., 2-chloro-N-(triazolyl)acetamide) react with thiol-containing precursors (e.g., 2-oxobenzo[d]thiazole derivatives) in polar aprotic solvents (e.g., DMF) with base catalysis .
- Step 3 : Functionalization of the phenethyl and ethoxyphenyl groups via alkylation or coupling reactions. Pd-catalyzed cross-coupling or Mitsunobu reactions may be used for aromatic substitutions .
- Optimization : Reaction temperatures (60–100°C), solvent polarity, and stoichiometric ratios are critical for yield improvement. Purification typically involves column chromatography or recrystallization .
Q. Which analytical techniques are essential for structural characterization of this compound?
- Key Techniques :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry. Aromatic protons (δ 6.5–8.5 ppm) and thiomethyl groups (δ 2.5–3.5 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the triazole-thioacetamide backbone .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) confirm functional groups .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions, though suitable crystals may require slow evaporation from ethanol/DMSO mixtures .
Q. What functional groups in this compound contribute to its bioactivity?
- Critical Groups :
- 1,2,4-Triazole Ring : Enhances hydrogen bonding with biological targets (e.g., enzymes) and improves metabolic stability .
- Thioacetamide Linker (-S-CO-NH-) : Facilitates redox-mediated interactions (e.g., disulfide bridge formation) and modulates solubility .
- 2-Oxobenzo[d]thiazole : Imparts electrophilic reactivity, enabling covalent binding to cysteine residues in target proteins .
- Phenethyl and Ethoxyphenyl Groups : Hydrophobic moieties enhance membrane permeability and influence receptor binding affinity .
Advanced Research Questions
Q. How can researchers optimize the pharmacokinetic properties (e.g., solubility, bioavailability) of this compound?
- Strategies :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the ethoxyphenyl or acetamide moiety to improve aqueous solubility .
- Salt Formation : React with hydrochloric or succinic acid to generate ionic derivatives with enhanced dissolution rates .
- Structural Analog Synthesis : Replace the phenethyl group with hydrophilic substituents (e.g., pyridyl) or PEGylated chains .
- Nanoparticle Encapsulation : Use liposomal or polymeric carriers to bypass first-pass metabolism and prolong circulation time .
Q. How should contradictions in reported biological activity data (e.g., IC50 variability) be addressed?
- Resolution Steps :
- Assay Standardization : Compare activities under identical conditions (pH, temperature, cell lines). For example, discrepancies in antimicrobial assays may arise from differences in bacterial strain susceptibility .
- Purity Validation : Ensure >95% purity via HPLC to exclude confounding effects from synthetic byproducts .
- Mechanistic Replication : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm target engagement .
- Structural Confirmation : Re-evaluate compound identity in conflicting studies using NMR and HRMS to rule out batch-to-batch variability .
Q. What computational approaches are suitable for elucidating the mechanism of action of this compound?
- Methods :
- Molecular Docking : Simulate interactions with putative targets (e.g., kinases, GPCRs) using AutoDock Vina. Focus on the triazole and thioacetamide groups as binding anchors .
- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical residues for mutagenesis studies .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide rational design .
Q. How do structural analogs of this compound compare in terms of efficacy and selectivity?
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
